N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing saturated thiophene ring, which enhances metabolic stability and influences electronic properties .
- 2-(2-Methylphenoxy) group: A substituted phenoxy moiety that may contribute to lipophilicity and intermolecular interactions (e.g., π-π stacking) .
- Naphthalen-1-ylmethyl group: A bulky aromatic substituent that likely impacts steric interactions and binding affinity in biological systems .
Properties
Molecular Formula |
C24H25NO4S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C24H25NO4S/c1-18-7-2-5-12-23(18)29-16-24(26)25(21-13-14-30(27,28)17-21)15-20-10-6-9-19-8-3-4-11-22(19)20/h2-12,21H,13-17H2,1H3 |
InChI Key |
MKCXDBHMSSAWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Methylphenoxy)Acetic Acid
The phenoxyacetyl component is synthesized via nucleophilic aromatic substitution :
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Methylphenol | 1.0 equiv | Anhydrous DMF, 0°C | 92% |
| Chloroacetic acid | 1.2 equiv | K₂CO₃ (2.5 equiv), 12 h reflux |
The product is purified by recrystallization (ethanol/water).
Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)Amine
This intermediate is generated through a Mannich-type reaction :
-
Tetrahydrothiophene-3-amine-1,1-dioxide (1.0 equiv) reacts with 1-naphthaldehyde (1.1 equiv) in methanol under reflux (4 h).
-
Sodium borohydride (1.5 equiv) is added to reduce the imine intermediate.
-
The amine is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data
Amide Bond Formation
The final step employs 2-(2-methylphenoxy)acetyl chloride and the synthesized amine:
Procedure
-
2-(2-Methylphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 60°C for 2 h to form the acyl chloride.
-
The amine intermediate (1.05 equiv) is added dropwise in dichloromethane with triethylamine (3.0 equiv) at 0°C.
-
The mixture is stirred for 12 h at room temperature.
Purification
-
Crude product is washed with 5% NaHCO₃ and brine.
-
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient).
Reaction Metrics
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | >98% |
Optimization of Reaction Conditions
Catalytic Enhancements
Solvent Effects
| Solvent | Amide Yield (%) | Byproduct Formation |
|---|---|---|
| Dichloromethane | 65 | <5% |
| THF | 58 | 12% |
| Solvent-free | 72 | 8% |
Solvent-free conditions under microwave irradiation show promise for scale-up.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical Amide Coupling | High purity | Lengthy purification |
| Solvent-Free Microwave | Rapid, eco-friendly | Requires specialized equipment |
| Catalytic Clay | Cost-effective, reusable | Moderate yields |
Industrial-scale production favors solvent-free microwave synthesis due to reduced waste and faster cycles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tetrahydrothiophene ring.
Reduction: Reduction of the dioxido group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related acetamide derivatives:
Key Comparative Insights
Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound enhances oxidative stability compared to non-sulfone analogs like 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide .
Triazole-containing analogs (e.g., compound 6m) exhibit distinct hydrogen-bonding capabilities due to the triazole NH, which is absent in the target compound .
Synthetic Routes: The target compound is likely synthesized via carbodiimide-mediated coupling, similar to its 4-chlorophenoxy analog . This contrasts with triazole derivatives, which require 1,3-dipolar cycloaddition .
Spectroscopic Signatures :
- IR spectra of sulfone-containing acetamides consistently show strong S=O stretches (~1130–1280 cm⁻¹) and C=O peaks (~1670 cm⁻¹) . Triazole derivatives exhibit additional NH stretches (~3290 cm⁻¹) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and various functional groups, suggest diverse biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical details:
- Molecular Formula : C19H23NO4S
- Molecular Weight : 393.5 g/mol
- CAS Number : 879938-93-9
The structure can be depicted as follows:
| Component | Structure |
|---|---|
| Tetrahydrothiophene Ring | Tetrahydrothiophene |
| 2-Methylphenoxy Group | 2-Methylphenoxy |
| Naphthalen-1-ylmethyl Group | Naphthalen |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrahydrothiophene moiety is believed to enhance the interaction with microbial membranes, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro. This activity may be linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c in cytosolic fractions.
Data Summary Table
The biological activities of this compound are likely mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to disruption and cell death.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and enhancing reactive oxygen species (ROS) production.
Q & A
Basic Research Question
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like kinases or proteases using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., cancer cells) to evaluate IC₅₀ values .
- Solubility/Stability : HPLC-based assays in physiological buffers to guide formulation .
How can contradictions in biological activity data across assay systems be resolved?
Advanced Research Question
Contradictions may arise from:
- Assay Conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility .
- Cell Line Differences : Genetic or metabolic variations (e.g., CYP450 expression in hepatocytes vs. cancer cells) .
Methodological Solutions : - Dose-Response Reproducibility : Validate results across multiple replicates and independent labs.
- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. functional assays) .
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites .
What computational strategies model the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., sulfone group interacting with catalytic residues) .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over time (e.g., naphthalene moiety’s hydrophobic interactions) .
- QSAR Models : Correlate substituent variations (e.g., methylphenoxy vs. methoxyphenoxy) with activity trends .
What methodologies investigate metabolic stability and pharmacokinetics?
Advanced Research Question
- In Vitro Metabolism : Liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS quantification of parent compound and metabolites .
- In Vivo PK Studies :
- BBB Permeability : Parallel artificial membrane assays (PAMPA) or in situ brain perfusion models .
How can synthetic yields be optimized while minimizing by-products?
Advanced Research Question
- Reaction Monitoring : Real-time FTIR or UPLC-MS to track intermediates and adjust conditions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric steps .
- By-Product Analysis : MALDI-TOF identifies dimers or hydrolysis products; mitigate via protecting groups (e.g., tert-butyl esters) .
What analytical techniques resolve stereochemical ambiguities in the tetrahydrothiophene core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
